![molecular formula C11H16N4O B2801498 1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 1178939-41-7](/img/structure/B2801498.png)
1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[3-(4-Methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one” is a derivative of 1,2,4-triazole . Triazole compounds, including two carbon and three nitrogen atoms, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The target products were obtained in high yield at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .Molecular Structure Analysis
Triazole ring exhibits different tautomeric forms. There are three possible tautomers of C-substituted 1,2,4-triazoles depending on the position of the hydrogen atom in the ring . The influence of the substituents in the triazole ring on tautomeric equilibrium was elucidated .Chemical Reactions Analysis
The IR absorption spectra of 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . 1H-NMR spectrum of compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary based on their structure and substituents . For instance, some compounds synthesized are thermally stable with decomposition onset temperatures 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm−3), and optimal oxygen balance .Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives similar to the specified compound have demonstrated significant antimicrobial activity. A study synthesizing 1,2,4-triazole derivatives reported strong antimicrobial properties, indicating their potential use in developing new antimicrobial agents. These compounds were synthesized and found to exhibit strong antimicrobial activity against various microbial strains, suggesting their utility in addressing microbial resistance (Krolenko, Vlasov, & Zhuravel, 2016).
Antifungal Agents
Another application area is in the development of antifungal agents. For instance, a novel series of 1,2,4-triazines, possessing 1,2,3-triazole and piperidine rings, were evaluated for their in vitro antifungal activity, showing promising results against various fungal strains. This suggests the compound's derivatives could be explored further for antifungal applications (Sangshetti & Shinde, 2011).
Anti-Tubercular Activity
In the context of anti-tubercular treatments, derivatives of the mentioned compound have been synthesized and tested against Mycobacterium tuberculosis. The study found that some compounds exhibited moderate to good anti-tubercular activity, highlighting their potential as leads for developing new anti-tubercular drugs (Naidu et al., 2016).
Cytotoxic Evaluation
Additionally, novel 1,2,3-triazole-4-linked cyclohexanones were synthesized and examined for their cytotoxic activity against human breast cancer cell lines. This research signifies the potential of such compounds in cancer therapy by providing a basis for further exploration of their cytotoxic properties (Mahdavi et al., 2016).
Corrosion Inhibition
Furthermore, piperidine derivatives have been studied for their corrosion inhibition properties in natural seawater, suggesting an industrial application. The derivatives showed effective inhibition of brass corrosion, which could be beneficial in developing new corrosion inhibitors for metal protection (Raj & Rajendran, 2013).
Mechanism of Action
Target of Action
It’s known that azoles, a class of compounds to which this molecule belongs, primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
Azoles, including this compound, are known to inhibit the cytochrome p-450-dependent 14α-demethylation of lanosterol, an essential step in fungal ergosterol biosynthesis . This inhibition disrupts the cell membrane structure and function in susceptible fungi, leading to their death .
Biochemical Pathways
The compound’s interaction with its target affects the ergosterol biosynthesis pathway. By inhibiting the 14α-demethylation of lanosterol, it prevents the production of ergosterol, a critical component of fungal cell membranes . This disruption leads to altered membrane properties and functions, ultimately causing fungal cell death .
Result of Action
The result of the compound’s action is the disruption of the fungal cell membrane structure and function, leading to cell death . This makes it potentially useful as an antifungal agent .
Biochemical Analysis
Biochemical Properties
Triazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . They can engage in hydrogen bonding and dipole-dipole interactions, contributing to their enhanced biocompatibility .
Cellular Effects
Some triazole derivatives have shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Molecular Mechanism
It is known that triazoles can bind to biomolecules and influence gene expression .
Metabolic Pathways
Triazoles are known to interact with various enzymes and cofactors .
Properties
IUPAC Name |
1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-3-10(16)15-6-4-5-9(7-15)11-13-12-8-14(11)2/h3,8-9H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCFJQJELMBNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCN(C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
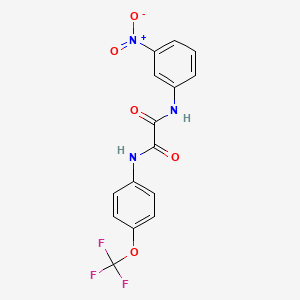
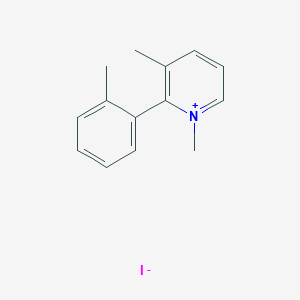
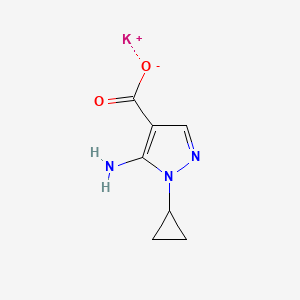
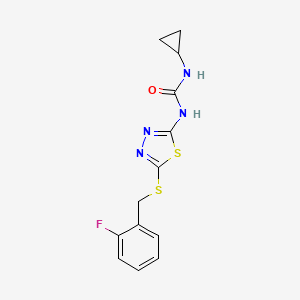
![N-methyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2801420.png)
![5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde](/img/structure/B2801422.png)
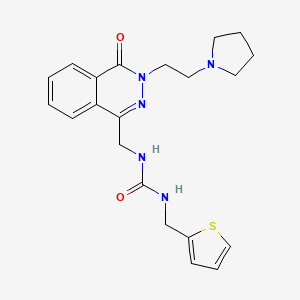
![1-[3-(3,4-DIMETHOXYPHENYL)-2,5-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(2-METHYLPROP-2-EN-1-YL)PIPERAZINE](/img/structure/B2801427.png)
![1-METHANESULFONYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2801428.png)
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B2801432.png)
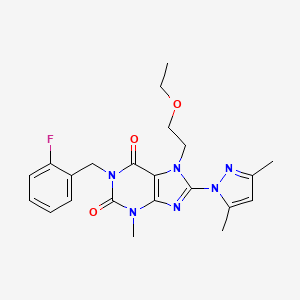
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone](/img/structure/B2801435.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2801436.png)
![N-[3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-methylphenyl]propanamide](/img/structure/B2801437.png)
